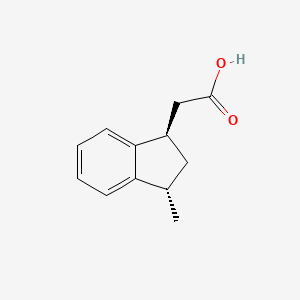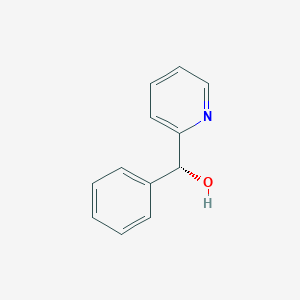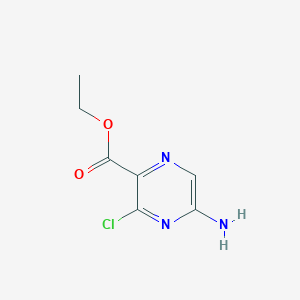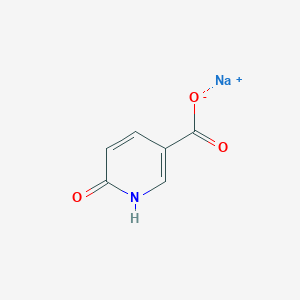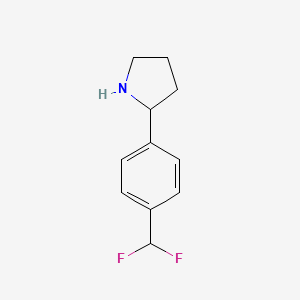
2-(4-(Difluoromethyl)phenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethyl)phenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a difluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethyl)phenyl)pyrrolidine typically involves the reaction of 4-(difluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(Difluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylphenylpyrrolidine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-(4-(Difluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Difluoromethylphenyl derivatives: Compounds with similar structural features but different substituents on the phenyl ring.
Uniqueness: 2-(4-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the difluoromethyl group, which confer distinct physicochemical properties and biological activities. This combination of structural features makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
2-[4-(difluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2 |
Clé InChI |
SJINQHYPUMFBAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC=C(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
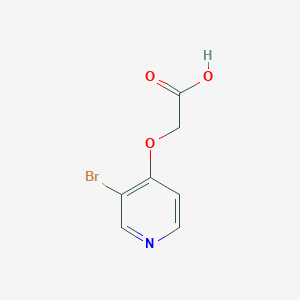
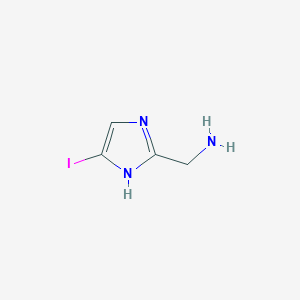
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
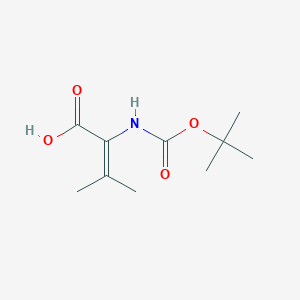
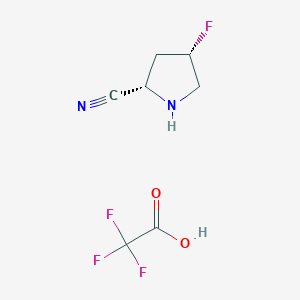
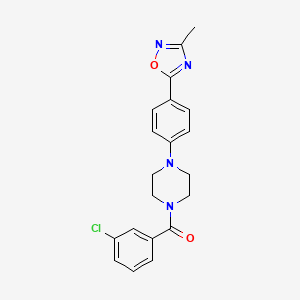
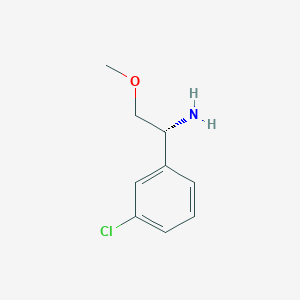
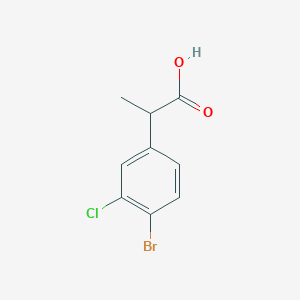
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)
